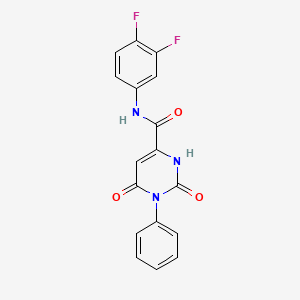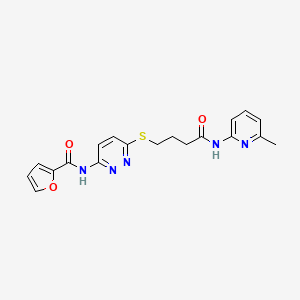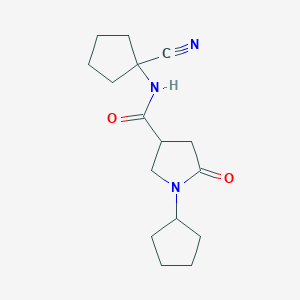
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating brain activity. Inhibiting GABA aminotransferase leads to an increase in GABA levels, which can have a range of physiological and biochemical effects. CPP-115 has been the subject of extensive scientific research due to its potential applications in treating a variety of neurological disorders.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide aminotransferase, which is responsible for the breakdown of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide. By inhibiting this enzyme, CPP-115 leads to an increase in N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels in the brain. N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is an inhibitory neurotransmitter that plays an important role in regulating brain activity. Increased N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels can lead to a range of physiological and biochemical effects, including anxiolytic, anticonvulsant, and analgesic properties.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. Studies have shown that CPP-115 can increase N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic properties. CPP-115 has also been shown to have potential applications in treating addiction, depression, and schizophrenia. Additionally, CPP-115 has been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments. It is a potent inhibitor of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide aminotransferase, making it an effective tool for studying the role of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide in the brain. Additionally, CPP-115 has been shown to have a high degree of selectivity for N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide aminotransferase, meaning that it does not interact with other enzymes in the brain. However, CPP-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Additionally, CPP-115 can be difficult to synthesize, which can make it expensive and time-consuming to work with.
Zukünftige Richtungen
There are several potential future directions for research on CPP-115. One area of interest is the development of new drugs based on CPP-115 that are more effective and have fewer side effects. Another area of interest is the use of CPP-115 in combination with other drugs to treat neurological disorders. Additionally, research could focus on the long-term effects of CPP-115 on the brain and its potential applications in treating neurodegenerative disorders. Finally, research could explore the potential applications of CPP-115 in non-neurological disorders, such as cancer and diabetes.
Synthesemethoden
CPP-115 can be synthesized using a multistep process involving the reaction of several chemical intermediates. The synthesis begins with the reaction of 1-cyanocyclopentene with hydroxylamine hydrochloride to form N-hydroxy-1-cyanocyclopentylamine. This intermediate is then reacted with cyclopentanone to form the pyrrolidine ring. The final step involves the reaction of the pyrrolidine intermediate with 3-isobutylglutaric anhydride to form CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been the subject of extensive scientific research due to its potential applications in treating a variety of neurological disorders. Studies have shown that CPP-115 can increase N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide levels in the brain, leading to a range of physiological and biochemical effects. These effects include anxiolytic, anticonvulsant, and analgesic properties. CPP-115 has also been shown to have potential applications in treating addiction, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c17-11-16(7-3-4-8-16)18-15(21)12-9-14(20)19(10-12)13-5-1-2-6-13/h12-13H,1-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEXKQJFXYKEBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3(CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

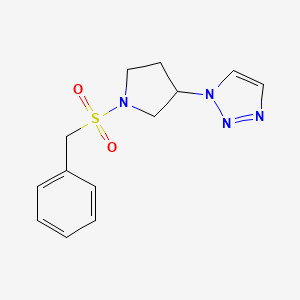
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)
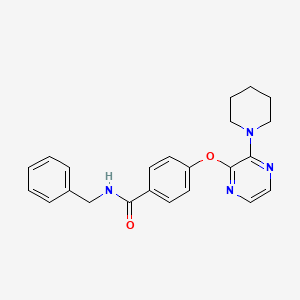
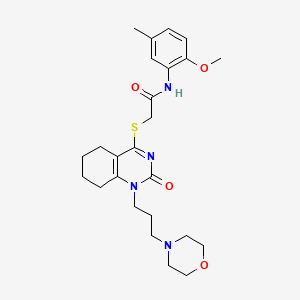
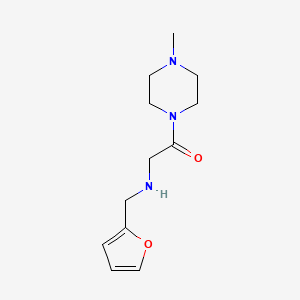
![3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2400771.png)
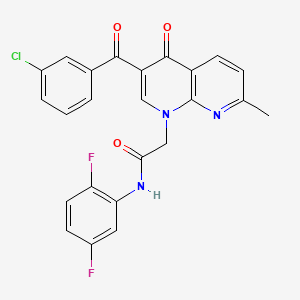
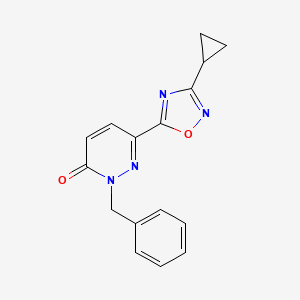
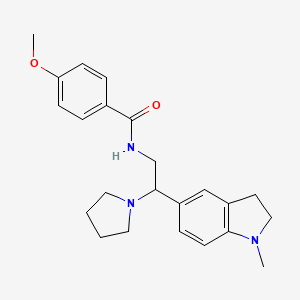
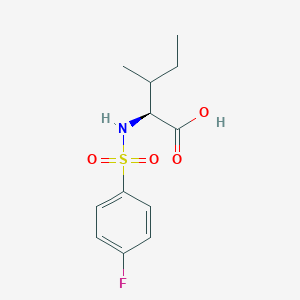
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2400779.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2400783.png)
